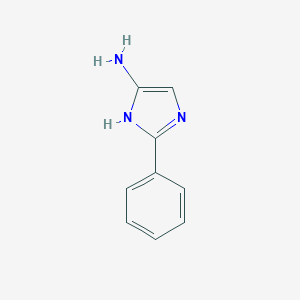

2-Phenyl-1H-imidazol-4-amine

Overview

Description

2-Phenyl-1H-imidazol-4-amine is a heterocyclic compound featuring an imidazole ring substituted with a phenyl group at the second position and an amine group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1H-imidazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the condensation of benzylamine with glyoxal in the presence of ammonium acetate, followed by cyclization to form the imidazole ring. The reaction conditions often include heating the mixture under reflux for several hours to ensure complete cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to minimize by-products and facilitate easy purification.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-1H-imidazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially leading to the formation of reduced imidazole derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenated compounds, alkylating agents, and other electrophiles in the presence of a base or catalyst.

Major Products:

Oxidation: Imidazole N-oxides.

Reduction: Reduced imidazole derivatives.

Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Scientific Research Applications

2-Phenyl-1H-imidazol-4-amine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and functional materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Phenyl-1H-imidazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-Phenyl-1H-imidazole: Lacks the amine group at the fourth position, which can significantly alter its reactivity and biological activity.

4-Amino-1H-imidazole:

2-Phenyl-1H-benzimidazole: Contains a fused benzene ring, which can enhance its stability and alter its biological activity.

Uniqueness: 2-Phenyl-1H-imidazol-4-amine is unique due to the presence of both the phenyl and amine groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

2-Phenyl-1H-imidazol-4-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an enzyme inhibitor. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H10N4. The compound features an imidazole ring, which is known for its bioactivity, particularly in the inhibition of various enzymes. The presence of the phenyl group contributes to its lipophilicity and potential interactions with biological targets.

Biological Activities

This compound exhibits several biological activities, primarily as an inhibitor in enzymatic pathways. Key areas of research include:

1. Indoleamine 2,3-dioxygenase (IDO) Inhibition

Studies have highlighted the role of imidazole derivatives, including this compound, as inhibitors of IDO, an enzyme implicated in immune suppression and cancer progression. Research indicates that certain derivatives can bind effectively to the active site of IDO, enhancing their inhibitory potency significantly compared to earlier compounds like 4-phenyl-imidazole (4-PI) .

Table 1: Potency of IDO Inhibitors

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| 4-Phenyl-Imidazole (4-PI) | 34 | Noncompetitive inhibition |

| 2-Phenyl-Imidazol-4-amine | <3 | Competitive inhibition |

2. α-Glucosidase Inhibition

Recent studies have reported that derivatives of 2-phenyl-imidazole, particularly those modified to enhance activity, serve as potent α-glucosidase inhibitors. These compounds demonstrated significant hypoglycemic effects in vitro and in vivo, making them promising candidates for diabetes management. For instance, compound 15o exhibited an IC50 value of 2.09 ± 0.04 µM .

Table 2: α-Glucosidase Inhibitory Activity

| Compound | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Compound 15o | 2.09 ± 0.04 | Noncompetitive |

| Compound 22d | 0.71 ± 0.02 | Noncompetitive |

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Binding Interactions : The compound interacts with key residues within the active sites of target enzymes, forming hydrogen bonds and hydrophobic interactions that stabilize the enzyme-inhibitor complex.

- Structural Modifications : Research suggests that modifications to the imidazole or phenyl groups can significantly enhance binding affinity and specificity for target enzymes .

- Allosteric Modulation : Some derivatives have been shown to bind at allosteric sites on enzymes like α-glucosidase, altering enzyme activity without competing with the substrate directly.

Case Study 1: IDO Inhibition

A systematic study on the development of IDO inhibitors highlighted the importance of structural modifications on the imidazole ring to improve potency against IDO. The study revealed that derivatives with specific substitutions could achieve up to ten-fold increases in inhibitory activity compared to their predecessors .

Case Study 2: Diabetes Management

In an investigation into α-glucosidase inhibitors derived from the imidazole scaffold, compounds were synthesized and evaluated for their anti-diabetic potential. The most effective compounds not only inhibited enzyme activity but also demonstrated favorable pharmacokinetic profiles in animal models .

Properties

IUPAC Name |

2-phenyl-1H-imidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-8-6-11-9(12-8)7-4-2-1-3-5-7/h1-6H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOJYDLJMKAMQDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60566117 | |

| Record name | 2-Phenyl-1H-imidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154535-79-2 | |

| Record name | 2-Phenyl-1H-imidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.